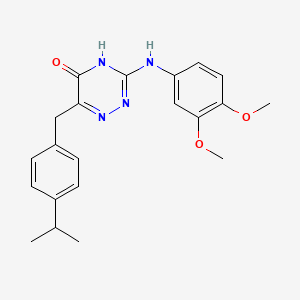

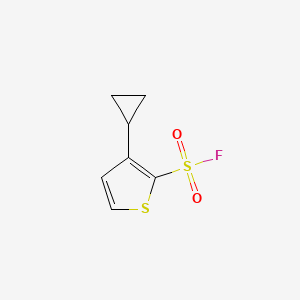

![molecular formula C21H19BrN2O2 B2358620 N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-5-bromonicotinamide CAS No. 1798459-13-8](/img/structure/B2358620.png)

N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-5-bromonicotinamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound is a derivative of biphenyl, which is an organic compound with the formula (C6H5)2 . It’s an aromatic amine and is notable as a starting material for the production of polychlorinated biphenyls (PCBs) .

Synthesis Analysis

While specific synthesis methods for this compound are not available, biphenyl derivatives can be synthesized through various methods, including Suzuki-coupling and demethylation reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its exact molecular structure. For biphenyl, it is a solid at room temperature, with a melting point of 69.2 °C .Applications De Recherche Scientifique

Cancer Prevention and Therapy

N-(4-hydroxyphenyl)retinamide, a synthetic retinoid, has been investigated for its anti-cancer properties, particularly in the context of neuroblastoma, leukemia, and various solid tumors. It induces apoptosis in malignant cells through a mitochondrial pathway, involving the generation of reactive oxygen species (ROS) and modulation of the Bcl-2 protein family, leading to cytochrome c release and caspase activation. This mechanism suggests its potential for therapeutic use in cancer treatment (Suzuki et al., 1999; Boya et al., 2003).

Chemoprevention

In addition to therapeutic applications, N-(4-hydroxyphenyl)retinamide has been explored for its role in cancer chemoprevention. It has shown effectiveness in reducing the incidence of second primary cancers, suggesting its potential as a preventive agent against cancer development. The underlying mechanisms may involve anti-angiogenic effects, which inhibit the formation of new blood vessels necessary for tumor growth, and the induction of apoptosis in pre-cancerous cells (Costa et al., 1994; Sogno et al., 2010).

Molecular Docking and Enzyme Inhibition

Research on biphenyl-based compounds, closely related to the chemical structure of interest, has identified their potential as inhibitors of specific enzymes like tyrosinase. This enzyme is crucial in the biosynthesis of melanin and other pigments. Molecular docking studies have shown that these compounds can effectively bind to and inhibit tyrosinase activity, suggesting potential applications in treatments for conditions like hyperpigmentation or for research into enzyme inhibition mechanisms (Kwong et al., 2017).

Safety And Hazards

Orientations Futures

Propriétés

IUPAC Name |

5-bromo-N-[2-hydroxy-2-(4-phenylphenyl)propyl]pyridine-3-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19BrN2O2/c1-21(26,14-24-20(25)17-11-19(22)13-23-12-17)18-9-7-16(8-10-18)15-5-3-2-4-6-15/h2-13,26H,14H2,1H3,(H,24,25) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQZSGOSLEOHZBI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNC(=O)C1=CC(=CN=C1)Br)(C2=CC=C(C=C2)C3=CC=CC=C3)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19BrN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

411.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-5-bromonicotinamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(2-hydroxy-2-(thiophen-3-yl)ethyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2358539.png)

![1-{5-methyl-1-[5-(trifluoromethyl)pyridin-2-yl]-1H-pyrazol-4-yl}ethan-1-one](/img/structure/B2358544.png)

![N-[2-(4-methoxyphenyl)-4-oxochromen-6-yl]benzamide](/img/structure/B2358545.png)

![2-[(Tert-butoxy)carbonylamino]-3-indol-6-ylpropanoic acid](/img/structure/B2358547.png)

![1,7-dimethyl-3-phenethyl-8-(m-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2358550.png)

![N-(2-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}-3-pyridinyl)-4-fluorobenzenecarboxamide](/img/structure/B2358554.png)